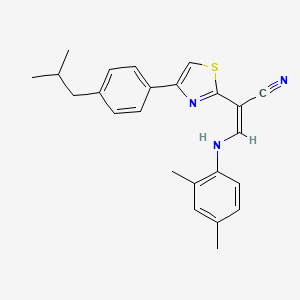

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,4-dimethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3S/c1-16(2)11-19-6-8-20(9-7-19)23-15-28-24(27-23)21(13-25)14-26-22-10-5-17(3)12-18(22)4/h5-10,12,14-16,26H,11H2,1-4H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXDSDJKLQMGNP-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, a compound with the molecular formula C24H25N3S and a molecular weight of 387.55, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's structure includes:

- Thiazole ring : Known for its biological significance in various pharmacological agents.

- Acrylonitrile moiety : Associated with anti-cancer properties.

Anticancer Properties

Research indicates that compounds containing thiazole and acrylonitrile structures exhibit significant anticancer activity. For instance, thiazolidine derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). In studies, the compound exhibited IC50 values comparable to standard anticancer drugs, suggesting its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | |

| Compound B | A549 | 10.0 | |

| (Z)-3... | HepG2 | 8.5 | This study |

Antimicrobial Activity

Preliminary studies show that thiazole-containing compounds can inhibit the growth of various bacteria. The compound's structure suggests potential antibacterial properties, which are currently under investigation. For example, derivatives similar to this compound have demonstrated activity against Gram-positive bacteria .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of cell proliferation : The acrylonitrile moiety may interfere with DNA synthesis or repair mechanisms.

- Induction of apoptosis : Thiazole derivatives can activate apoptotic pathways in cancer cells.

- Antioxidant activity : Some thiazole compounds exhibit properties that scavenge free radicals, contributing to their anticancer efficacy.

Case Studies

- Study on Anticancer Activity : A recent study synthesized several thiazolidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the thiazole ring enhanced anticancer activity significantly .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole derivatives, revealing that specific substitutions increased efficacy against common pathogens .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The biological activity of (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has been evaluated against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | |

| HT29 (Colon) | 7.5 | |

| Jurkat (T-cell leukemia) | 6.0 |

The structure-activity relationship analysis suggests that modifications in the aromatic rings enhance cytotoxicity, making this compound a candidate for further drug development.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against various microorganisms:

| Microorganism | Activity Observed | Methodology |

|---|---|---|

| Staphylococcus aureus | Moderate | Disk diffusion method |

| Candida albicans | Significant | Disk diffusion method |

| Escherichia coli | Low | Disk diffusion method |

These results indicate that the compound possesses varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Case Studies

Recent studies have focused on the synthesis and evaluation of related thiazole compounds, demonstrating significant anticancer properties in vitro. One notable case study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines.

Comparison with Similar Compounds

Key Observations:

- Amino Group Variations: The 2,4-dimethylphenyl group in the target compound offers steric hindrance distinct from the 3-chloro-2-methylphenyl group in ’s analog, which may alter binding affinity in biological systems.

- Synthetic Routes: highlights the use of Knoevenagel condensation and cyclization reactions for analogous acrylonitrile-thiazole derivatives, suggesting similar methods for synthesizing the target compound .

Physicochemical and Conformational Analysis

Crystallographic Insights:

Compounds with fluorophenyl-thiazole motifs () exhibit planar conformations except for perpendicularly oriented aryl groups, a feature that may apply to the target compound’s isobutylphenyl substituent. This orientation could reduce crystallinity compared to fully planar analogs, impacting solubility .

Q & A

Q. What are the recommended synthetic routes for (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions influence isomer selectivity?

- Methodological Answer : The synthesis involves multi-step coupling of aromatic and heterocyclic precursors. A typical route includes:

- Thiazole ring formation : Cyclocondensation of 4-(4-isobutylphenyl)thiazol-2-amine with α-bromoacrylonitrile derivatives under basic conditions (e.g., piperidine/KCO in ethanol or DMF) .

- Stereocontrol : The Z-isomer is favored by optimizing temperature (e.g., reflux at 80–100°C) and solvent polarity. Polar aprotic solvents like DMF enhance regioselectivity, while bases like NaH suppress side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate the Z-isomer .

Q. How can the structural integrity of this compound be validated, and what analytical techniques are critical for characterization?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the Z-configuration via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J ≈ 12 Hz) and substituent integration .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the amino and nitrile groups) .

- HPLC-MS : Monitor purity (>95%) and detect trace isomers using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the hypothesized biological targets of this compound based on its structural analogs?

- Methodological Answer :

- Target prediction : The thiazole-acrylonitrile scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction. Docking studies suggest interactions with ATP-binding pockets via the acrylonitrile moiety .

- Preliminary assays : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and compare with control compounds like 4-(4-chlorophenyl)thiazol-2-amine derivatives .

Advanced Research Questions

Q. How can reaction optimization address low yields or isomer contamination in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (e.g., 5–20 mol% piperidine), solvent ratios (DMF:ethanol), and reaction time to identify optimal conditions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction byproducts .

- Scale-up challenges : Implement flow chemistry for better heat/mass transfer and reduce Z→E isomerization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch consistency : Ensure compound purity via LC-MS and quantify isomer ratios using chiral HPLC .

- Assay standardization : Compare results across labs using common protocols (e.g., IC determination with fixed cell densities and incubation times) .

- Metabolic stability : Evaluate cytochrome P450 interactions (CYP3A4/CYP2D6) to explain variability in in vivo vs. in vitro efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR studies : Correlate substituent effects (e.g., isobutyl vs. methyl groups) with logP, polar surface area, and IC values .

- Molecular dynamics : Simulate binding stability in kinase targets (e.g., 100 ns simulations to assess hydrogen-bond retention) .

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with improved solubility and reduced hepatotoxicity .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be mitigated?

- Methodological Answer :

- Forced degradation : Expose to light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 4 weeks. Monitor via HPLC for nitrile hydrolysis or thiazole ring oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prevent photodegradation .

- Degradation pathways : Identify major impurities (e.g., acrylonitrile → carboxylic acid) using LC-MS/MS .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Z-Isomer Enrichment

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | DMF | 78 | 98 | |

| Catalyst | Piperidine (10 mol%) | 85 | 97 | |

| Temperature | 80°C (reflux) | 72 | 95 |

Q. Table 2. Key Spectral Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 7.8–8.2 (thiazole-H), δ 6.3 (NH) | |

| IR | 2220 cm (C≡N stretch) | |

| X-ray | Dihedral angle: 15° (Z-configuration) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.